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Compound of Interest

1-Methoxy-alpha-carboline Methyl
Compound Name:

Sulfate Salt
CAS No.: 26391-88-8
Cat. No.: B564862

Get Quote

Executive Summary

The a-carboline scaffold (9H-pyrido[2,3-b]indole) has emerged as a privileged structure in
medicinal chemistry, distinct from its better-known B-carboline isomers (e.g., harmine). Recent
studies have validated a-carbolines as potent ATP-competitive inhibitors of kinases such as
Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinases (CDKSs), as well as DNA
intercalators (Mologni et al., 2022).

This Application Note provides a rigorous framework for determining the binding affinity (

) of 1-Methoxy-a-carboline (1-MAC). Given the compound's planarity, hydrophobicity, and
intrinsic violet-blue fluorescence, standard binding assays require specific modifications to
avoid artifacts such as aggregation or inner-filter effects.

Key Technical Challenges & Solutions

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b564862#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Challenge Physicochemical Cause Solution

Use DMSO matching (2-5%)
Solubility Planar heteroaromatic stacking  and detergent (0.05% Tween-
20) in all buffers.

Avoid standard fluorescence

Intrinsic emission (~400-450 intensity assays; prioritize SPR
Fluorescence Interference )
nm) (label-free) or Red-shifted
MST.

Include a DNA-binding
Promiscuity DNA Intercalation potential counter-screen (e.g., DNA

Melting Temp shift).

Target Identification & Mechanism

Before initiating binding assays, it is critical to map the biological context. 1-MAC is predicted to
function primarily as a Type | kinase inhibitor, mimicking the adenine ring of ATP within the
hinge region of the kinase domain.

Pathway Visualization: ALK Signaling & Inhibition

The following diagram illustrates the downstream effects of ALK inhibition by a-carbolines,
highlighting the validation nodes.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

1-Methoxy-a-Carboline

Check Availability & Pricing

/

Competitive Inhibition

/
/
(Hinge Binder) // Blocked

¥

ALK (Receptor Tyrosine Kinase)

h 'Validation Readouts
a

RAS-MAPK Pathway PI3K-AKT Pathway STAT3 Pathway PALK (Tyr1604) Reduction

(Proliferation) (Survival) (Oncogenesis)

Click to download full resolution via product page

Figure 1: Mechanism of Action for a-carboline derivatives acting as ATP-competitive ALK
inhibitors.

Protocol A: Surface Plasmon Resonance (SPR)

Methodology: Label-Free Kinetic Analysis Rationale: SPR is the "Gold Standard" for 1-MAC
because it is unaffected by the compound's intrinsic fluorescence and provides kinetic rates (

) in addition to affinity (
).
Materials

e Instrument: Biacore 8K or S200 (or equivalent).

¢ Sensor Chip: CM5 (Carboxymethyl dextran) or Series S Sensor Chip NTA (for His-tagged
proteins).

o Ligand: Target Protein (e.g., ALK Kinase Domain), >90% purity.
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e Analyte: 1-Methoxy-a-carboline (dissolved in 100% DMSO to 10 mM).
Step-by-Step Protocol
e Immobilization (Target Capture):
o Note: Direct amine coupling can inactivate kinases. Capture coupling is preferred.
o Immobilize anti-His or anti-GST antibody (~10,000 RU) on the CM5 chip.
o Inject His-tagged ALK kinase domain to reach a density of 1,500-2,000 RU.
o Reference Channel: Immobilize antibody but do not capture the kinase.
e Solvent Correction (Critical):

o Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5%
DMSO. a-Carbolines are hydrophobic; accurate bulk refractive index subtraction is vital.

e Analyte Injection (Single Cycle Kinetics):

o Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NacCl, 0.05% Tween-20, pH 7.4) + 2%
DMSO.

o Prepare a 5-point dilution series of 1-MAC: 0 nM

10
M (e.g., 625 nM, 1.25
M, 2.5
M, 5
M, 10
M).
o Flow Rate: High flow (50-100

L/min) to minimize mass transport limitations.
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o Contact Time: 60s association, 120s dissociation.

o Data Analysis:
o Zero-adjust and reference-subtract sensorgrams.
o Fit data to a 1:1 Langmuir Binding Model.
o Quality Control: Ensure

is theoretical (
20%). If

drifts linearly, suspect non-specific hydrophobic binding to the chip matrix.

Protocol B: MicroScale Thermophoresis (MST)

Methodology: Solution-Phase Binding Rationale: MST allows measurement in free solution,
avoiding surface artifacts. However, because 1-MAC is blue-fluorescent, RED-labeled protein
must be used to avoid spectral overlap.

Experimental Setup

Parameter Setting

His-Tag specific labeling (Red-tris-NTA dye) or

Labeling Strate
d i Amine Reactive (Red-NHS)

Excitation: 620-650 nm (Red)
Excitation/Emission
Avoids 1-MAC excitation (UV/Blue)

Standard Treated Capillaries (Hydrophobic

Capillaries _ o
coating prevents sticking)
Incubation 15 mins at Room Temp in dark
Workflow
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o Labeling: Label Target Protein (e.g., 200 nM) with Red-NHS dye. Remove excess dye via
gravity flow column.

e Titration:
o Keep labeled protein constant (e.g., 20 nM).
o Titrate 1-MAC (16 serial dilutions, 1:1) starting from 50

M down to 1.5 nM.

o Buffer: PBS + 0.05% Tween-20 + 2% DMSO.
¢ Measurement:

o Perform "Capillary Scan" first to check for Ligand-Induced Fluorescence. If the 1-MAC
fluorescence bleeds into the Red channel (unlikely but possible), this method is invalid.

o Run MST power at Medium (40%).
e Analysis:
o Plot Normalized Fluorescence (

) vs. Concentration.

o Fitto

model.

Protocol C: Isothermal Titration Calorimetry (ITC)

Methodology: Thermodynamic Profiling Rationale: Validates that the binding is driven by
specific enthalpy (

) (typical for H-bonds in the hinge region) rather than non-specific entropy (hydrophobic effect).

Protocol
o Cell: Target Protein (20-30
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M) in Buffer A (25 mM Tris, 150 mM NacCl, 2% DMSO).
e Syringe: 1-MAC (200-300
M) in identical Buffer A.

o Crucial: The DMSO % must be matched exactly (within 0.01%) to avoid large heats of
dilution.

e Titration: 19 injections of 2
L each at 25°C.
e Output:

o (Enthalpy): Negative value indicates H-bond formation/Van der Waals.

o Stoichiometry (N): Should be ~1.0 for ATP-competitive binding.

Experimental Validation Workflow

The following diagram outlines the decision tree for validating 1-MAC affinity.
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Figure 2: Biophysical screening cascade for a-carboline characterization.
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Disclaimer: This Application Note is for research purposes only. 1-Methoxy-a-carboline is a
chemical probe and has not been approved for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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